molecular formula C14H30O3Si B14299301 Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane CAS No. 116698-58-9

Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane

Katalognummer: B14299301
CAS-Nummer: 116698-58-9
Molekulargewicht: 274.47 g/mol
InChI-Schlüssel: IADPEWNXRCIVFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane is a silicon-based compound that features an epoxy group and an ethoxy group attached to a propyl chain. This compound is known for its versatility in various chemical reactions and its applications in different fields such as materials science, chemistry, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane typically involves the reaction of 3-(oxiran-2-ylmethoxy)propylsilane with ethoxy groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to ensure the purity and yield of the final product. The compound is then purified using techniques such as distillation and chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions include diols, alcohols, and substituted silanes. These products are often used as intermediates in the synthesis of more complex compounds .

Wissenschaftliche Forschungsanwendungen

Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane involves the interaction of its functional groups with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds. The ethoxy group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable and durable materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane is unique due to its combination of ethoxy and epoxy groups, which provide it with distinct reactivity and versatility in various applications. Its ability to form stable siloxane bonds makes it particularly valuable in the production of high-performance materials .

Eigenschaften

CAS-Nummer

116698-58-9

Molekularformel

C14H30O3Si

Molekulargewicht

274.47 g/mol

IUPAC-Name

ethoxy-[3-(oxiran-2-ylmethoxy)propyl]-di(propan-2-yl)silane

InChI

InChI=1S/C14H30O3Si/c1-6-17-18(12(2)3,13(4)5)9-7-8-15-10-14-11-16-14/h12-14H,6-11H2,1-5H3

InChI-Schlüssel

IADPEWNXRCIVFH-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCCOCC1CO1)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.